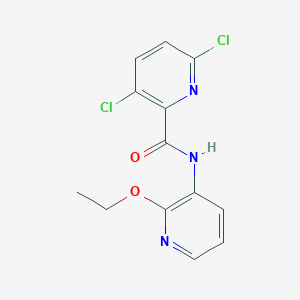
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is C17H27N3O2S. The molecular weight is 337.48. The structure includes a cyclohexyl group, a morpholino group, a thiophen-2-yl group, and a urea group .Physical And Chemical Properties Analysis
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a powder . Its melting point is between 125-126 °C . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Compounds similar to 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea have been evaluated for their enzyme inhibitory activities, particularly as acetylcholinesterase inhibitors. These compounds, designed with flexible spacers and substituents like cyclohexyl groups, showed potential in inhibiting enzyme activity, which is crucial in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Nucleic Acid Interaction
Research has also explored the specificity of compounds structurally related to 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea in modifying nucleic acids, such as uridine and guanosine residues in RNA, demonstrating their potential in studying RNA structure and function (Chang et al., 1972).
Antimicrobial Activity
A series of compounds incorporating s-triazine moiety and morpholine, similar to the compound , have shown antimicrobial properties. These compounds, synthesized through reactions involving thiophene-2-ethyl thiourea, exhibited in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2007).
Organic Synthesis and Chemical Reactivity
The compound and its analogs have been utilized in organic synthesis, demonstrating the versatility of these molecules in creating various chemical structures. For instance, the synthesis of active metabolites of potent inhibitors involves complex chemical reactions where compounds like 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea could play a crucial role in forming key intermediates (Chen et al., 2010).
Corrosion Inhibition
In the field of materials science, similar compounds have been investigated for their corrosion inhibition properties. Studies have shown that urea derivatives can effectively inhibit corrosion in metals, which is valuable in extending the lifespan of metal structures and components in various industries (Mistry et al., 2011).
Safety and Hazards
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea may cause skin irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-14-5-2-1-3-6-14)18-13-15(16-7-4-12-23-16)20-8-10-22-11-9-20/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFPAGKTQGNCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)
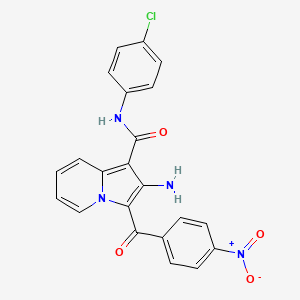
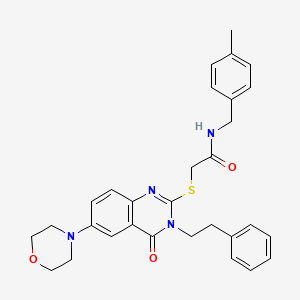
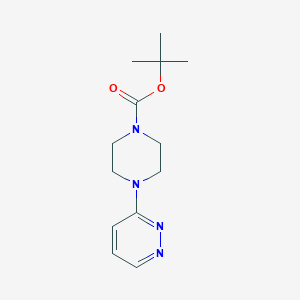
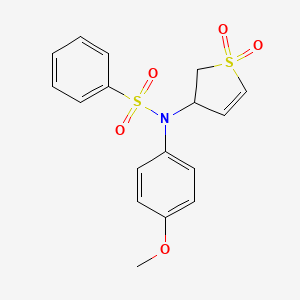


![N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2605640.png)

![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2605643.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2605644.png)
![4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride](/img/structure/B2605646.png)
